molecular formula C12H15N3OS B2838716 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide CAS No. 1210870-02-2

1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2838716
CAS No.: 1210870-02-2
M. Wt: 249.33
InChI Key: YRMPPCLKKHMTTA-UHFFFAOYSA-N
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Description

1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide is an organic compound that features a pyrazole ring substituted with an ethyl group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Attachment of the thiophene ring: The thiophene ring can be attached through a nucleophilic substitution reaction using thiophene derivatives.

    Formation of the carboxamide group: This can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and bases or acids as catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole or thiophene rings.

    Reduction: Reduced forms of the carboxamide group or other functional groups.

    Substitution: Substituted pyrazole or thiophene derivatives.

Scientific Research Applications

1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the activity or function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine: Similar structure but with a piperidine ring instead of a pyrazole ring.

    1-ethyl-2-(thiophen-2-yl)benzimidazole: Contains a benzimidazole ring instead of a pyrazole ring.

Uniqueness

1-ethyl-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-ethyl-N-(2-thiophen-2-ylethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-15-8-6-11(14-15)12(16)13-7-5-10-4-3-9-17-10/h3-4,6,8-9H,2,5,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMPPCLKKHMTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NCCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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